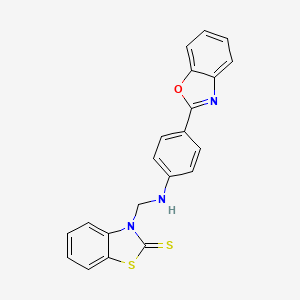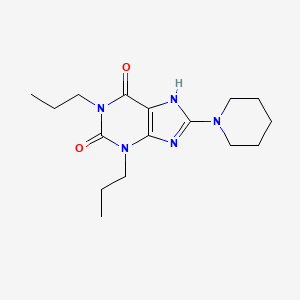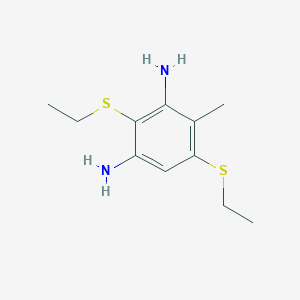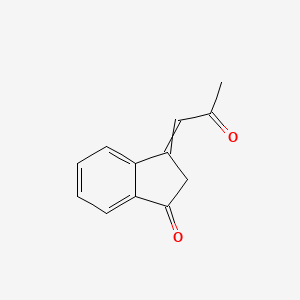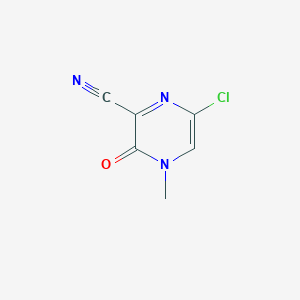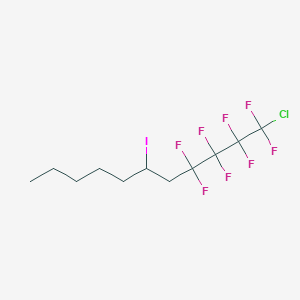
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iodoundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iodoundecane is a halogenated hydrocarbon with a unique structure featuring multiple fluorine atoms and both chlorine and iodine substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iodoundecane typically involves the halogenation of a suitable hydrocarbon precursor. One common method is the fluorination of an undecane derivative followed by selective chlorination and iodination. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized reactors. The use of fluorine gas, chlorine gas, and iodine sources under controlled conditions ensures high yield and purity. Safety measures are crucial due to the reactive nature of halogens.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iodoundecane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Elimination Reactions: Dehydrohalogenation can occur, resulting in the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions can yield alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iodoundecane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Its unique halogenation pattern makes it useful in the development of specialized materials with specific properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Industrial Applications: Utilized in the production of fluorinated compounds and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iodoundecane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogens allows for strong interactions with electron-rich sites on target molecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane: Another halogenated hydrocarbon with similar fluorination but different chain length.
Octafluoro-1,4-diiodobutane: Features two iodine atoms and a shorter carbon chain.
Uniqueness
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iodoundecane is unique due to its specific combination of chlorine, fluorine, and iodine atoms, which imparts distinct chemical properties and reactivity compared to other halogenated hydrocarbons.
Eigenschaften
CAS-Nummer |
103147-30-4 |
|---|---|
Molekularformel |
C11H14ClF8I |
Molekulargewicht |
460.57 g/mol |
IUPAC-Name |
1-chloro-1,1,2,2,3,3,4,4-octafluoro-6-iodoundecane |
InChI |
InChI=1S/C11H14ClF8I/c1-2-3-4-5-7(21)6-8(13,14)9(15,16)10(17,18)11(12,19)20/h7H,2-6H2,1H3 |
InChI-Schlüssel |
OGANEFNTKOUCPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


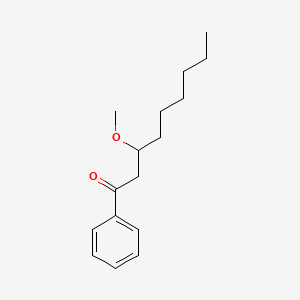
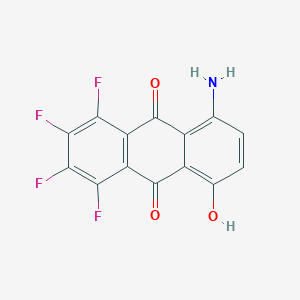

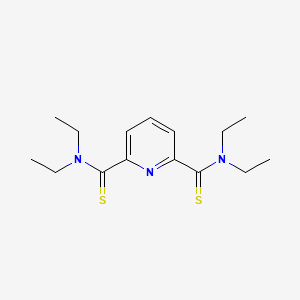
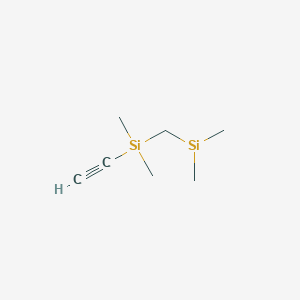
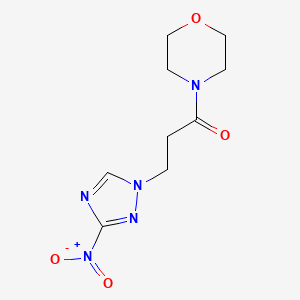
![3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione](/img/structure/B14324381.png)
